
2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 88883-80-1 . It has a molecular weight of 260.17 . The IUPAC name for this compound is 2-(4-phenyl-1H-imidazol-2-yl)ethylamine dihydrochloride .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride” can be represented by the InChI code: 1S/C11H13N3.2ClH/c12-7-6-11-13-8-10 (14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2, (H,13,14);2*1H .
Physical And Chemical Properties Analysis
The compound has a melting point of 284-285 . It is highly soluble in water and other polar solvents .
Scientific Research Applications
Pharmaceutical Applications
Imidazole derivatives, such as the ones , have been found to exhibit a broad range of biological activities. They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These compounds are the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Antioxidant Potential
Some imidazole derivatives have been synthesized and evaluated for their antioxidant potential. These compounds showed good scavenging potential as compared to ascorbic acid .
Anticancer Therapy
The epidermal growth factor receptor (EGFR) enzyme plays a critical role in governing the cell cycle, positioning it as a promising target for the development of anticancer drugs . Imidazole derivatives have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .
Antibacterial Activity
Certain imidazole derivatives have shown significant activity against E. coli . This suggests potential applications in the development of new antibacterial agents.
Antitumor Activity
A Pd (II) complex derived from an imidazole derivative has been synthesized and tested for its antitumor activity . The complex exhibited excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line . The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis .
DNA Interaction
The Pd (II) complex interaction with DNA has been studied, confirming its inhibition ability . The significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA was clearly shown by the intrinsic DNA binding constant, kb .
Future Directions
The future directions for “2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride” and similar compounds involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring containing drugs .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets.
properties
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEPMKRMWMLNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

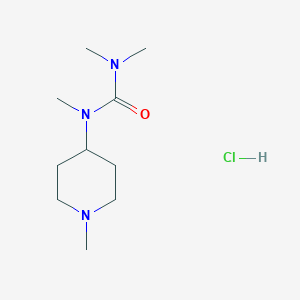


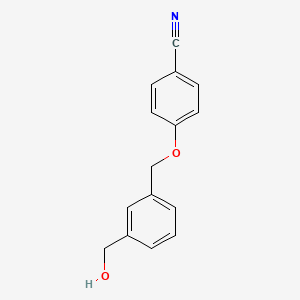
![7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398075.png)
![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)
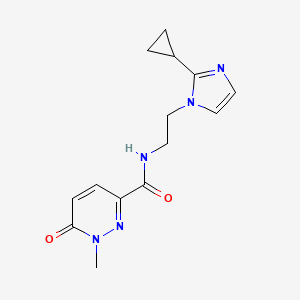
![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2398083.png)
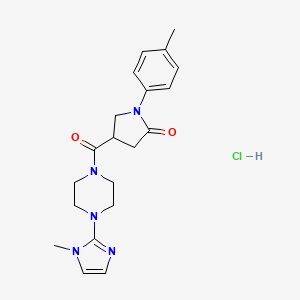
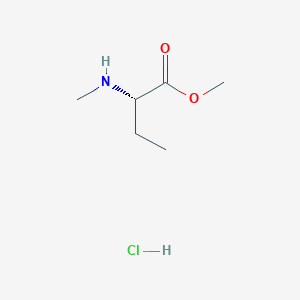
![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)